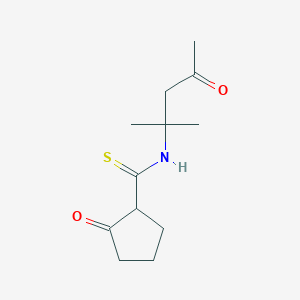
Cyclopentanecarbothioamide, N-(1,1-dimethyl-3-oxobutyl)-2-oxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopentanecarbothioamide, N-(1,1-dimethyl-3-oxobutyl)-2-oxo- is a complex organic compound with a unique structure that includes a cyclopentane ring, a carbothioamide group, and a dimethyl-3-oxobutyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentanecarbothioamide, N-(1,1-dimethyl-3-oxobutyl)-2-oxo- typically involves the reaction of cyclopentanecarbothioamide with N-(1,1-dimethyl-3-oxobutyl)-2-oxo- groups under controlled conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide, with benzoyl peroxide as the initiator at elevated temperatures (around 70°C) .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
Cyclopentanecarbothioamide, N-(1,1-dimethyl-3-oxobutyl)-2-oxo- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Cyclopentanecarbothioamide, N-(1,1-dimethyl-3-oxobutyl)-2-oxo- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism by which Cyclopentanecarbothioamide, N-(1,1-dimethyl-3-oxobutyl)-2-oxo- exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biochemical and physiological responses, depending on the context of its application. The exact molecular targets and pathways are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
N-(1,1-Dimethyl-3-oxobutyl)acrylamide: Shares the dimethyl-3-oxobutyl group but differs in the rest of the structure.
N-(1,1-Dimethyl-3-oxobutyl)acetamide: Similar in having the dimethyl-3-oxobutyl group but with an acetamide moiety.
Hydrazinecarbothioamide, 1-cyclohexyl-N-(1,1-dimethyl-3-oxobutyl): Contains a hydrazinecarbothioamide group and a cyclohexyl ring.
Properties
CAS No. |
62242-25-5 |
|---|---|
Molecular Formula |
C12H19NO2S |
Molecular Weight |
241.35 g/mol |
IUPAC Name |
N-(2-methyl-4-oxopentan-2-yl)-2-oxocyclopentane-1-carbothioamide |
InChI |
InChI=1S/C12H19NO2S/c1-8(14)7-12(2,3)13-11(16)9-5-4-6-10(9)15/h9H,4-7H2,1-3H3,(H,13,16) |
InChI Key |
MNGUIMDCIMNDLV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(C)(C)NC(=S)C1CCCC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















